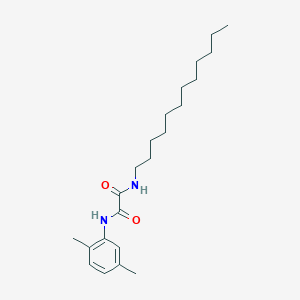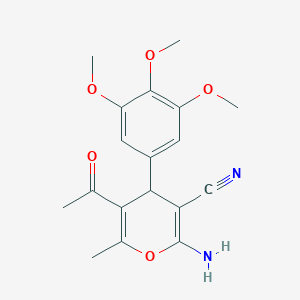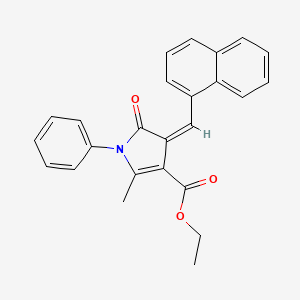
Diethyl 4-(4-bromophenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-溴苯基)-1-(4-乙氧基苯基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯是一种复杂的属于二氢吡啶家族的有机化合物。该化合物以其独特的结构为特征,其结构包括连接到二氢吡啶核心上的溴苯基和乙氧基苯基基团。
准备方法
合成路线和反应条件: 4-(4-溴苯基)-1-(4-乙氧基苯基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯的合成通常涉及多步过程。一种常见的方法是 Hantzsch 二氢吡啶合成法,该方法涉及醛、β-酮酯和氨或铵盐的缩合。反应条件通常包括在乙醇或其他合适的溶剂中回流。
工业生产方法: 在工业环境中,该化合物的生产可能涉及使用自动化反应器和连续流动系统来确保一致的质量和产率。反应参数(如温度、压力和溶剂选择)经过优化,以最大限度地提高效率并最大限度地减少副产物。
反应类型:
氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或三氧化铬等试剂,导致形成吡啶衍生物。
还原: 还原反应可以使用氢化铝锂等试剂进行,导致形成四氢吡啶衍生物。
取代: 溴苯基基团允许各种取代反应,例如用甲醇钠等试剂进行亲核芳香取代。
常见试剂和条件:
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠。
主要产品:
氧化: 吡啶衍生物。
还原: 四氢吡啶衍生物。
取代: 取代的芳香族化合物。
化学反应分析
Types of Reactions
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form. Reducing agents like sodium borohydride are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-溴苯基)-1-(4-乙氧基苯基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在开发新型药物(尤其是作为钙通道阻滞剂)中的潜在用途。
工业: 用于开发具有特定电子或光学特性的先进材料。
作用机制
4-(4-溴苯基)-1-(4-乙氧基苯基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯的作用机制涉及其与钙通道等分子靶标的相互作用。通过与这些通道结合,它可以调节它们的活性,从而导致各种生理效应。所涉及的途径包括抑制钙流入,这会影响肌肉收缩和神经递质释放。
类似化合物:
硝苯地平: 另一种用作钙通道阻滞剂的二氢吡啶衍生物。
氨氯地平: 一种广泛使用的降压药,具有类似的结构。
非洛地平: 以其血管扩张作用而闻名。
独特性: 4-(4-溴苯基)-1-(4-乙氧基苯基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯由于其特定的取代模式而具有独特性,该模式赋予其独特的化学和生物学特性。
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Felodipine: A dihydropyridine compound with high vascular selectivity.
Uniqueness
3,5-DIETHYL 4-(4-BROMOPHENYL)-1-(4-ETHOXYPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. The presence of the bromophenyl and ethoxyphenyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects compared to other dihydropyridine derivatives.
属性
分子式 |
C27H30BrNO5 |
|---|---|
分子量 |
528.4 g/mol |
IUPAC 名称 |
diethyl 4-(4-bromophenyl)-1-(4-ethoxyphenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30BrNO5/c1-6-32-22-15-13-21(14-16-22)29-17(4)23(26(30)33-7-2)25(19-9-11-20(28)12-10-19)24(18(29)5)27(31)34-8-3/h9-16,25H,6-8H2,1-5H3 |
InChI 键 |
IMBHAHRUWJJUBB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC=C(C=C3)Br)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11544602.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11544608.png)
![N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11544612.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11544617.png)
![N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine](/img/structure/B11544624.png)

![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11544634.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11544636.png)
![Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate](/img/structure/B11544641.png)


![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11544661.png)


